Sodium bis(trifluoromethanesulfonyl)imide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

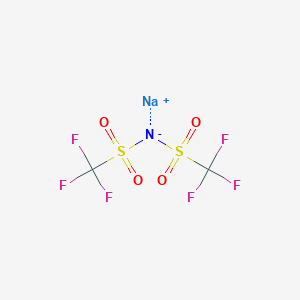

Sodium bis(trifluoromethanesulfonyl)imide is a chemical compound with the formula C₂F₆NNaO₄S₂. It is known for its high chemical and thermal stability, making it a valuable reagent in various scientific and industrial applications. This compound is often used as an electrolyte in batteries and fuel cells, as well as a Lewis acid and ionic liquid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(trifluoromethanesulfonyl)imide typically involves the reaction of trifluoromethanesulfonyl chloride with an imide to form trifluoromethanesulfonylimide. This intermediate is then reacted with sodium hydroxide to produce the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of trifluoromethane halogenated sulfonyl, liquid ammonia, and organic amine alkali. The mixture is distilled to reclaim the solvent, and the resulting solid is reacted with an alkali metal oxide in an aqueous solution. The final product is obtained through decompressed dehydrating and drying .

Análisis De Reacciones Químicas

Types of Reactions: Sodium bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including substitution and catalysis. It is known for its role as a Lewis acid, which allows it to accept electron pairs and form new bonds .

Common Reagents and Conditions: Common reagents used in reactions with this compound include organic solvents like acetonitrile and dimethyl sulfoxide. The compound is stable under a wide range of conditions, making it suitable for various organic synthesis reactions .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, it can form stable complexes with various metals and organic compounds .

Aplicaciones Científicas De Investigación

Key Applications

-

Electrolyte for Batteries and Fuel Cells

- Sodium bis(trifluoromethanesulfonyl)imide is extensively used as an electrolyte in sodium-ion batteries and fuel cells due to its excellent ionic conductivity and thermal stability. It enhances the electrochemical performance of these devices, making them more efficient for energy storage and conversion applications .

- Case Study : Research indicates that this compound demonstrates superior performance compared to other salts in sodium-based battery systems, particularly in terms of cycle life and efficiency .

-

Ionic Liquids

- This compound is a key component in the formulation of ionic liquids, which are salts that remain liquid at room temperature. Ionic liquids have diverse applications, including use as solvents in chemical synthesis, extraction processes, and as electrolytes in various electrochemical systems .

- Data Table : Comparison of Electrochemical Stability Windows for Ionic Liquids

Ionic Liquid Type Electrochemical Stability Window (V) 1-Ethyl-3-methylimidazolium TFSI 4.1 N-Pentyl-N-methylpyrrolidinium TFSI 6.1 N-Tributyl-N-methylammonium TFSI 5.8

-

Lewis Acid Catalysis

- This compound acts as a Lewis acid in various chemical reactions, facilitating catalysis and organic synthesis. Its ability to accept electron pairs makes it valuable in forming new bonds during chemical transformations .

- Case Study : In a study on organic synthesis, this compound was used to enhance reaction rates and yields in the formation of complex organic molecules.

- Surface Finishing and Coatings

- Environmental Applications

Mecanismo De Acción

The mechanism by which sodium bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. This property is particularly useful in catalysis and the formation of stable complexes with metals and organic compounds .

Comparación Con Compuestos Similares

Lithium bis(trifluoromethanesulfonyl)imide: Used in lithium-ion batteries for its high dissociation and conductivity.

Potassium bis(trifluoromethanesulfonyl)imide: Similar applications in batteries and as a Lewis acid.

Magnesium bis(trifluoromethanesulfonyl)imide: Used in various organic synthesis reactions.

Uniqueness: Sodium bis(trifluoromethanesulfonyl)imide is unique due to its high chemical and thermal stability, making it suitable for a wide range of applications. Its ability to form stable complexes and act as a Lewis acid sets it apart from other similar compounds .

Actividad Biológica

Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) is a compound that has garnered attention in various fields, particularly in electrochemistry and materials science. Its unique properties make it suitable for applications such as electrolytes in batteries and fuel cells. This article delves into the biological activity of NaTFSI, examining its effects, interactions, and potential applications based on diverse research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₂F₆NNaO₄S₂ |

| Molecular Weight | 303.13 g/mol |

| Appearance | White Powder |

| Purity | ≥99% |

| Melting Point | 257-258 °C |

| Boiling Point | 400 °C at 101.3 kPa |

| Density | 2.15 g/cm³ |

| Water Solubility | Soluble |

NaTFSI functions primarily as a salt in ionic liquids and plays a crucial role in enhancing the conductivity of electrolytes. Its biological activity is largely linked to its interactions with biological membranes and cellular components. Research indicates that NaTFSI can influence ion transport processes, which are fundamental to cellular functions.

- Electrolytic Properties : NaTFSI is known for its high ionic conductivity, making it an effective electrolyte in sodium-ion batteries. This property is essential for maintaining the electrochemical balance necessary for cellular activities.

- Interaction with Biological Membranes : Studies have shown that NaTFSI can affect membrane permeability and ion channel activity, potentially influencing cellular signaling pathways and metabolic processes.

1. Sodium-Ion Batteries

In a study published in ACS Applied Materials & Interfaces, NaTFSI was utilized in protic ionic liquid-based electrolytes for sodium-ion batteries (SIBs). The results demonstrated that cells using NaTFSI exhibited stable cycling behavior over 100 cycles with high coulombic efficiency (>99.9%) and specific discharge capacities around 93 mA h/g . This stability suggests that NaTFSI may have beneficial effects on the longevity of battery components, which could be extrapolated to biological systems where ion stability is crucial.

2. Electrochemical Behavior

Research comparing various conductive salts in sodium batteries indicated that NaTFSI often leads to poorer performance due to excessive side reactions, which can increase impedance and affect overall efficiency . This finding highlights the importance of understanding the biochemical implications of salt interactions within biological environments, as similar reactions could occur in vivo.

Research Findings

Propiedades

Número CAS |

91742-21-1 |

|---|---|

Fórmula molecular |

C2HF6NNaO4S2 |

Peso molecular |

304.15 g/mol |

Nombre IUPAC |

sodium;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C2HF6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H; |

Clave InChI |

QXZNUMVOKMLCEX-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Na] |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.